5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is of interest due to its potential biological activities and its role in medicinal chemistry. The pyrazolo[1,5-a]pyrazine scaffold is known for its diverse pharmacological properties, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of pyrazole derivatives with appropriate amine derivatives. One common method starts with the preparation of N-propargylated C-3 substituted pyrazoles, which are then reacted with different amine derivatives using cesium carbonate in methanol. This reaction yields various pyrazolo[1,5-a]pyrazine-4-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as dipeptidyl peptidase-IV, which plays a role in glucose metabolism . Additionally, its antiproliferative effects on cancer cells suggest it may interfere with cell division and growth pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds also contain a pyrazine ring and have shown various biological activities, including antimicrobial and antiviral properties.
Uniqueness
5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the but-3-enyl group may enhance its interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-but-3-enylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-3-6-12-7-8-13-9(10(12)14)4-5-11-13/h2,4-5,7-8H,1,3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRPNRTUHXSCEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=CN2C(=CC=N2)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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